Potassium cyanide-13C,15N
Description
Significance of Isotopic Enrichment for Mechanistic and Tracer Studies
Isotopic enrichment is of paramount significance in elucidating reaction mechanisms and conducting tracer studies. By introducing a labeled compound into a system, researchers can follow the isotopic label to determine the fate of the original molecule, identify intermediates, and understand the sequence of bond-breaking and bond-forming events. wikipedia.orgebsco.com This provides invaluable insights into the intricate details of reaction pathways that would be difficult to obtain otherwise. ebsco.com
In tracer studies, isotopically labeled molecules act as "tracers" that can be monitored as they move through a biological or environmental system. wikipedia.orgnih.gov This has broad applications, from studying metabolic fluxes in cells to tracking the fate of pollutants in the environment. wikipedia.orgadesisinc.comsilantes.com For example, stable isotopes have been instrumental in understanding the metabolism of amino acids, fatty acids, and carbohydrates. nih.gov The non-radioactive nature of stable isotopes makes them particularly safe for use in human studies. iaea.orgmaastrichtuniversity.nl
Rationale for Dual Carbon-13 and Nitrogen-15 (B135050) Isotopic Labeling in Potassium Cyanide
The dual labeling of potassium cyanide with both carbon-13 and nitrogen-15 offers a significant advantage for specific research applications. While single-isotope labeling is informative, dual labeling allows for the simultaneous tracking of both the carbon and nitrogen atoms of the cyanide moiety. mdpi.com This is particularly useful in studies where the cyanide ion might be incorporated into a larger molecule or where its carbon and nitrogen atoms might follow different metabolic or reaction pathways. mdpi.comnih.gov
By using ¹³C and ¹⁵N dual-labeled cyanide, researchers can gain a more comprehensive understanding of the circulation and transformation of both elements within a system. mdpi.com This technique is especially powerful when combined with analytical methods that can distinguish between the different isotopologues (molecules that differ only in their isotopic composition), providing detailed information about the fate of the labeled atoms. embopress.orgmusechem.com
Overview of Potassium Cyanide-¹³C,¹⁵N as a Specialized Research Reagent
Potassium cyanide-¹³C,¹⁵N is a specialized chemical reagent where the carbon atom is the ¹³C isotope and the nitrogen atom is the ¹⁵N isotope. cymitquimica.com This isotopically labeled compound is a white solid and retains the fundamental chemical properties of unlabeled potassium cyanide. cymitquimica.comusbio.net It is used as a reagent in organic synthesis, particularly for the preparation of nitriles and carboxylic acids. usbio.netchemicalbook.comcoompo.com
Its primary value lies in its use in mechanistic and tracer studies where tracking the cyanide ion is crucial. cymitquimica.comresearchgate.net The presence of both heavy isotopes allows for more detailed analysis using techniques like NMR spectroscopy and mass spectrometry. cymitquimica.comnih.gov For example, the distinct signals from the ¹³C and ¹⁵N nuclei in NMR can help to elucidate the structure and bonding environment of the cyanide group within a larger molecule. nih.govrsc.orgacs.org The increased mass due to the isotopes is also readily detected by mass spectrometry, enabling precise quantification and tracing. embopress.org
Interactive Data Table: Properties of Potassium Cyanide-¹³C,¹⁵N
| Property | Value |
| CAS Number | 74889-51-3 cymitquimica.comusbio.netcoompo.comsigmaaldrich.comlgcstandards.comisotope.comsigmaaldrich.com |
| Molecular Formula | K¹³C¹⁵N sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 67.10 g/mol usbio.netsigmaaldrich.comlgcstandards.comisotope.comsigmaaldrich.com |
| Appearance | White to off-white solid usbio.netcoompo.com |
| Purity | ≥98% usbio.netisotope.com |
| Melting Point | >300 °C sigmaaldrich.comsigmaaldrich.com |
| Solubility | Soluble in water usbio.net |
Research Findings
Recent research has highlighted the utility of dual-labeled compounds in complex mechanistic studies. For instance, a study on the decomposition of sodium cyanide utilized doubly labeled cyanide (¹⁴C¹⁵N) to show its metabolism by microorganisms. researchgate.net In another study, the dual isotopic labeling of steady-state cultures with [¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride allowed for the measurement of both intracellular carbon and nitrogen fluxes simultaneously. embopress.org
Furthermore, the application of dual ¹³C and ¹⁵N labeling has been crucial in investigating the uptake and translocation of carbon and nitrogen in plants, providing detailed insights into their allocation patterns during growth. nih.gov In the field of organometallic chemistry, mechanistic investigations of nickel-catalyzed transfer hydrocyanation of alkynes have employed labeling studies to understand the key C-CN activation step. acs.org Solid-state NMR studies of gold cyanide complexes using ¹³C and ¹⁵N labeled cyanide have provided detailed structural information, including bond lengths and the nature of metallophilic bonding. nih.gov These examples underscore the power of dual isotopic labeling in providing a deeper, more comprehensive understanding of complex chemical and biological systems.
Structure
2D Structure
Properties
IUPAC Name |
potassium;(15N)azanylidyne(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.K/c1-2;/q-1;+1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFCIKHAZHQZJG-AWQJXPNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C-]#[15N].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462882 | |
| Record name | Potassium cyanide-13C,15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.1018 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74889-51-3 | |
| Record name | Potassium cyanide-13C,15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74889-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Purity Assessment of Potassium Cyanide 13c,15n
Principal Synthetic Routes for Potassium Cyanide-¹³C,¹⁵N
The preparation of Potassium Cyanide-¹³C,¹⁵N primarily involves the neutralization of isotopically enriched hydrogen cyanide (H¹³C¹⁵N) with a potassium base. Adaptations of conventional cyanide synthesis methods can also be employed to incorporate the stable isotopes.
Direct Synthesis from Isotopically Enriched Hydrogen Cyanide and Alkali Hydroxides
The most direct and common method for the synthesis of Potassium Cyanide-¹³C,¹⁵N is the acid-base neutralization reaction between isotopically labeled hydrogen cyanide (H¹³C¹⁵N) and potassium hydroxide (B78521) (KOH). noahchemicals.comchemequations.com
The reaction proceeds according to the following balanced equation:
H¹³C¹⁵N + KOH → K¹³C¹⁵N + H₂O chemequations.com
To ensure high purity and yield, the reaction is typically carried out under controlled temperature conditions. The addition of the potassium hydroxide solution to the hydrogen cyanide (or vice versa) should be done gradually to manage the exothermic nature of the reaction and prevent any potential side reactions or loss of the volatile H¹³C¹⁵N. The use of an ice bath is common to maintain a low reaction temperature.
The choice of solvent is critical. While aqueous solutions can be used, organic solvents are often preferred to facilitate the precipitation of the product and minimize hydrolysis of the cyanide. nist.gov Ethyl alcohol and methyl alcohol have been demonstrated to be suitable solvents for the synthesis and recrystallization of alkali cyanides. nist.gov
The use of anhydrous solvents, such as absolute ethanol, is highly advantageous in the synthesis of Potassium Cyanide-¹³C,¹⁵N. nist.govgoogle.com The presence of water can lead to the hydrolysis of the cyanide ion, forming formate (B1220265) and ammonia (B1221849), which would reduce the yield and introduce impurities.
By conducting the reaction in an anhydrous alcoholic medium, the resulting potassium cyanide, being less soluble in the alcohol compared to the reactants, precipitates out of the solution, driving the reaction to completion and facilitating its separation and purification. nist.gov This approach minimizes the presence of water in the final product, which is often a desired characteristic for subsequent applications in organic synthesis. The synthesis of alkali cyanides from liquid hydrocyanic acid and the corresponding hydroxide or ethoxide in ethyl alcohol solution has been shown to produce high-purity potassium cyanide. nist.gov
Adaptations of Conventional Cyanide Synthesis for Isotopic Incorporation
While the direct neutralization of H¹³C¹⁵N is the most common route, other conventional cyanide synthesis methods could theoretically be adapted for isotopic incorporation. For instance, processes involving the reaction of isotopically labeled starting materials at high temperatures could be envisioned, though they are generally more complex and less common for laboratory-scale synthesis of isotopically labeled compounds.
Rigorous Characterization of Isotopic Purity and Chemical Composition
The isotopic purity of commercially available Potassium Cyanide-¹³C,¹⁵N is typically high, with atom percentages for ¹³C often at 99% and for ¹⁵N at 98%. sigmaaldrich.com
Table 1: Analytical Techniques for the Characterization of Potassium Cyanide-¹³C,¹⁵N
| Analytical Technique | Purpose | Expected Observations |
| Mass Spectrometry (MS) | Determination of isotopic enrichment and molecular weight. | The mass spectrum will show a molecular ion peak corresponding to the mass of K¹³C¹⁵N. The relative intensities of the isotopic peaks are used to calculate the atom percent enrichment of ¹³C and ¹⁵N. researchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the ¹³C and ¹⁵N incorporation and structural integrity. | ¹³C NMR and ¹⁵N NMR spectra will show signals at chemical shifts characteristic of the cyanide carbon and nitrogen, respectively. The presence of ¹³C-¹⁵N coupling can further confirm the dual labeling. alfa-chemistry.comnih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the cyanide functional group. | The IR spectrum will exhibit a strong absorption band for the C≡N triple bond stretch. Due to the heavier isotopes, this band will be shifted to a lower wavenumber compared to the unlabeled KCN. |
| Elemental Analysis | Determination of the elemental composition (C, N). | The measured percentages of carbon and nitrogen should correspond to the theoretical values for K¹³C¹⁵N, confirming the chemical formula. |
Table 2: Representative Data for Characterization of Potassium Cyanide-¹³C,¹⁵N
| Parameter | Technique | Value |
| Molecular Weight | - | 67.10 g/mol sigmaaldrich.com |
| Isotopic Purity (¹³C) | Mass Spectrometry | ≥ 99 atom % |
| Isotopic Purity (¹⁵N) | Mass Spectrometry | ≥ 98 atom % |
| ¹³C NMR Chemical Shift | NMR Spectroscopy | ~168 ppm (relative to TMS) |
| C≡N Stretch | FTIR Spectroscopy | < 2080 cm⁻¹ (shifted from ~2080 cm⁻¹ for KCN) |
Note: The exact ¹³C NMR chemical shift and FTIR stretching frequency can vary slightly depending on the solvent and measurement conditions. The shift in the C≡N stretch is an expected consequence of the increased reduced mass of the ¹³C≡¹⁵N oscillator compared to ¹²C≡¹⁴N.
High-resolution mass spectrometry (HRMS) is a particularly powerful tool for determining isotopic purity, as it can resolve the isotopic peaks with high accuracy, allowing for a precise quantification of the labeled species. researchgate.net NMR spectroscopy, especially the analysis of ¹³C-¹⁵N coupling constants, provides unambiguous evidence of the intramolecular linkage of the two isotopes. rsc.orgnih.gov
Spectroscopic Verification of Isotopic Enrichment via Nuclear Magnetic Resonance Spectroscopy
In ¹³C NMR spectroscopy, a sample of Potassium Cyanide-¹³C,¹⁵N dissolved in a suitable solvent like D₂O will exhibit a distinct signal for the ¹³C nucleus. Due to the high enrichment of ¹⁵N (a spin-½ nucleus), this carbon signal is split into a doublet because of one-bond spin-spin coupling (¹J-coupling) with the adjacent ¹⁵N nucleus. The observation of this doublet is conclusive proof of the ¹³C-¹⁵N bond.
Conversely, in ¹⁵N NMR spectroscopy, the ¹⁵N nucleus signal will also appear as a doublet due to its coupling with the adjacent ¹³C nucleus (also a spin-½ nucleus). The high isotopic enrichment, often around 99 atom % for ¹³C and 98 atom % for ¹⁵N, ensures that the vast majority of the molecules in the sample contain this ¹³C-¹⁵N linkage, resulting in strong doublet signals in their respective spectra. sigmaaldrich.com
| NMR Experiment | Expected Signal Multiplicity | Reason for Multiplicity |
|---|---|---|
| ¹³C NMR | Doublet | One-bond spin-spin coupling with ¹⁵N (¹JC-N) |
| ¹⁵N NMR | Doublet | One-bond spin-spin coupling with ¹³C (¹JN-C) |
Mass Spectrometric Confirmation of Isotopic Mass and Purity
Mass spectrometry (MS) is an essential analytical tool for verifying the isotopic mass and quantifying the isotopic purity of Potassium Cyanide-¹³C,¹⁵N. pubcompare.ai This technique separates ions based on their mass-to-charge ratio, allowing for precise determination of the molecular weight and the distribution of different isotopologues (molecules that differ only in their isotopic composition). lgcstandards.com
The introduction of both a ¹³C and a ¹⁵N isotope results in a mass shift of M+2 compared to the most abundant unlabeled isotopologue, K¹²C¹⁴N. sigmaaldrich.com The molecular weight of K¹³C¹⁵N is approximately 67.10 g/mol , whereas the unlabeled version is 65.12 g/mol . sigmaaldrich.comwikipedia.org
By analyzing the mass spectrum, the relative intensities of the peaks corresponding to K¹³C¹⁵N and other minor isotopologues (e.g., K¹²C¹⁵N, K¹³C¹⁴N, K¹²C¹⁴N) are measured. This mass distribution allows for the precise calculation of the isotopic enrichment, which is typically specified in atom percent for both ¹³C and ¹⁵N. lgcstandards.comsigmaaldrich.com Commercially available Potassium Cyanide-¹³C,¹⁵N often has isotopic purities of 99 atom % ¹³C and 98 atom % ¹⁵N. sigmaaldrich.comeurisotop.com
| Isotopologue | Molecular Formula | Approximate Monoisotopic Mass (Da) |
|---|---|---|
| Unlabeled Potassium Cyanide | K¹²C¹⁴N | 65.96 |
| Single-labeled Potassium Cyanide | K¹³C¹⁴N | 66.96 |
| Single-labeled Potassium Cyanide | K¹²C¹⁵N | 66.96 |
| Dual-labeled Potassium Cyanide | K¹³C¹⁵N | 67.96 |
Chromatographic Methods for Assessing Chemical Purity
While spectroscopic methods confirm isotopic identity, chromatographic techniques are employed to assess the chemical purity of the compound, ensuring it is free from other ionic contaminants. Ion chromatography (IC) is a particularly suitable method for the analysis of cyanide salts. analytice.comthermofisher.com
IC separates ions based on their affinity for an ion-exchange resin. In this application, an aqueous solution of the Potassium Cyanide-¹³C,¹⁵N sample is injected into the chromatograph. The cyanide anion (¹³C¹⁵N⁻) is separated from other potential anionic impurities, such as halides, carbonate, or cyanate. The separated ions are then detected, often by using pulsed amperometric detection (PAD) or UV absorbance. thermofisher.comthermofisher.com
The chemical purity is determined by quantifying the area of the cyanide peak relative to the total area of all detected peaks in the chromatogram. Standardized methods, such as NIOSH 6017, exist for the determination of total cyanide using ion chromatography. analytice.com This analysis confirms that the material consists primarily of potassium cyanide, regardless of its isotopic composition.
| Parameter | Description |
|---|---|
| Analytical Technique | Ion Chromatography (IC) analytice.com |
| Typical Column | Dionex IonPac AS11 or AS15 thermofisher.comthermofisher.com |
| Detection Method | Pulsed Amperometric Detection (PAD) or UV Absorbance thermofisher.comthermofisher.com |
| Purpose | Quantify cyanide anion against other chemical impurities to determine chemical purity. |
Advanced Spectroscopic Investigations Utilizing Potassium Cyanide 13c,15n
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The dual isotopic labeling of potassium cyanide with Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) creates a powerful tool for nuclear magnetic resonance (NMR) spectroscopy. This enrichment significantly enhances the sensitivity and expands the scope of NMR experiments, as both ¹³C and ¹⁵N are NMR-active nuclei with a spin of 1/2. The low natural abundance of these isotopes (1.1% for ¹³C and 0.37% for ¹⁵N) often makes their detection in unlabeled compounds challenging. nih.gov The use of Potassium Cyanide-¹³C,¹⁵N allows for unambiguous signal assignment and the measurement of crucial NMR parameters that provide detailed insights into molecular structure, connectivity, and dynamics.
Structural Elucidation and Molecular Connectivity Analysis
Potassium Cyanide-¹³C,¹⁵N serves as a versatile precursor for introducing a labeled cyanide group into various molecules. Once incorporated, the ¹³C and ¹⁵N nuclei act as sensitive probes, enabling detailed structural analysis through the examination of their chemical shifts and coupling constants.
The chemical shifts of the ¹³C and ¹⁵N nuclei in the labeled cyanide moiety are highly sensitive to their local electronic environment. In its simple ionic form in a solvent like Deuterium oxide, the ¹³C nucleus of potassium cyanide resonates at a specific chemical shift. spectrabase.com However, when the cyanide group is incorporated into a larger molecule or coordinates to a metal center, these chemical shifts can change significantly.
Factors influencing the ¹³C and ¹⁵N chemical shifts include:
Inductive and Resonance Effects: Electron-withdrawing or donating groups elsewhere in the molecule can alter the electron density at the cyanide group, thereby shielding or deshielding the ¹³C and ¹⁵N nuclei.
Coordination to Metal Ions: The chemical shifts are particularly sensitive to coordination with metal ions, including paramagnetic centers. researchgate.net For instance, in heme proteins, the paramagnetic shifts of iron-bound ¹³C and ¹⁵N labeled cyanide are influenced by the properties of other ligands attached to the iron and by hydrogen bonding interactions in the protein's active site. nih.gov
Solvent and Hydrogen Bonding: Interactions with the solvent, especially hydrogen bonding to the nitrogen atom, can also cause noticeable changes in the chemical shifts, with the effect being more pronounced for the ¹⁵N signal. nih.gov
By analyzing these shifts, researchers can deduce information about the cyanide group's environment, such as its binding mode and proximity to other functional groups. researchgate.netnih.gov
| Factor | Effect on Chemical Shift | Primary Nucleus Affected | Research Application |
|---|---|---|---|
| Proximal Ligand Donor Effect (in Heme Proteins) | Decreases paramagnetic shift with increased donor effect | ¹³C (more sensitive) | Probing the electronic environment of the heme iron. nih.gov |
| Hydrogen Bonding to Cyanide Nitrogen | Decreases paramagnetic shift | ¹⁵N (more pronounced effect) | Estimating hydrogen-bonding interactions on the distal side of heme proteins. nih.gov |
| Tilt of Iron-Imidazole Bond (in Heme Proteins) | Increases ¹³C shift, decreases ¹⁵N shift | ¹³C and ¹⁵N | Determining the geometry of the active site. nih.gov |
| Coordination to Paramagnetic Centers | Shifts deviate significantly from typical diamagnetic ranges | ¹³C and ¹⁵N | Characterizing metal-cyanide coordination polymers. researchgate.net |
Spin-spin coupling constants (J-couplings) provide through-bond connectivity information, making them invaluable for structural elucidation. nih.gov The dual labeling in K¹³C¹⁵N allows for the direct measurement of the one-bond coupling constant, ¹J(¹³C,¹⁵N), and long-range couplings between these nuclei and others, such as protons (¹H).
Direct ¹J(¹³C,¹⁵N) Coupling: The magnitude of the one-bond coupling constant between the directly bonded ¹³C and ¹⁵N atoms is related to the hybridization of the orbitals forming the C-N bond. rsc.org Its value can vary depending on the molecular structure. For example, the ¹J(¹³C,¹⁵N) coupling constant has been measured in various compounds, with values around 16-20 Hz in amides and related structures. nih.gov The measurement of this direct coupling provides unambiguous proof of the C-N bond's integrity within a molecule. nih.gov
Long-Range ⁿJ(¹³C,¹⁵N) and ⁿJ(¹H,¹⁵N) Couplings: Long-range couplings, which occur over two or more bonds (e.g., ²J, ³J), are crucial for piecing together the molecular framework. columbia.edu For instance, a ²J(¹³C,¹⁵N) coupling could establish a connection from a carbonyl carbon to a nitrogen two bonds away. Similarly, observing a ³J(¹H,¹⁵N) coupling can connect a proton to a nitrogen atom three bonds distant, which is particularly useful for determining the structure of nitrogen-containing heterocycles. nih.govrsc.org The magnitude of three-bond couplings often follows a Karplus-type relationship, where its value depends on the dihedral angle between the coupled nuclei, providing conformational information. columbia.edublogspot.com
These coupling constants are typically measured using one-dimensional (1D) NMR experiments on labeled compounds or through more advanced two-dimensional (2D) techniques like HMBC (Heteronuclear Multiple Bond Correlation). nih.govcolumbia.edu
| Coupling Type | Typical Magnitude (Hz) | Structural Information Provided | Reference Example |
|---|---|---|---|
| ¹J(¹³C,¹⁵N) | ~14 - 20 Hz | Direct C-N bond connectivity. nih.gov | Urea (20 Hz), Benzamide (16 Hz). nih.gov |
| ²J(¹H,¹⁵N) | ~15 - 23 Hz | Connectivity over two bonds (H-X-N). nih.govnih.gov | Characterization of hydride complexes. nih.gov |
| ⁿJ(¹H,¹⁵N) (long-range) | ~2 - 15 Hz | Connectivity over multiple bonds, dihedral angles. nih.govcolumbia.edu | Structural determination of nitrogen heterocycles. nih.gov |
| ⁿJ(¹³C,¹⁵N) (long-range) | Variable | Connectivity over multiple bonds. nih.gov | Analysis of reaction products of triazine oxides with cyanide. nih.gov |
Probing Molecular Interactions and Dynamic Processes
The introduction of the ¹³C-¹⁵N label from potassium cyanide enables the study of molecules in action, from tracking their transformation during chemical reactions to analyzing their interactions within complex biological systems.
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing critical insights into reaction mechanisms. wikipedia.orgmdpi.com By using Potassium Cyanide-¹³C,¹⁵N as a starting material, the distinct NMR signals of the ¹³C and ¹⁵N nuclei serve as reporters to follow the fate of the cyanide moiety.
Real-time NMR monitoring allows researchers to collect spectra "on-the-fly" as a reaction proceeds. mpg.demdpi.com This approach can identify transient intermediates, determine reaction kinetics, and ultimately elucidate the complete reaction pathway. mpg.de For example, when K¹³C¹⁵N is used in a reaction, the disappearance of the signal corresponding to the free cyanide ion and the simultaneous appearance of new ¹³C and ¹⁵N signals can be tracked over time. nih.gov The chemical shifts and coupling constants of the new signals help to identify the structure of the products and any intermediates formed during the transformation. nih.gov This method is particularly valuable for understanding complex reaction networks where multiple products may be formed.
Two-dimensional heteronuclear NMR experiments are indispensable for studying large, complex molecules like proteins. utoronto.ca Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different types of nuclei. columbia.educolumbia.edusdsu.edu
HSQC: This experiment correlates the chemical shifts of a proton directly with the nucleus to which it is attached, such as ¹³C or ¹⁵N. columbia.edusdsu.edu It provides a fingerprint of all H-X connections in a molecule. While the cyanide ion itself has no protons, if it is used to synthesize a ligand that then binds to a protein, the ¹³C and ¹⁵N labels can be used in other experiments.
HMBC: This experiment reveals correlations between protons and carbons (or other nuclei like ¹⁵N) that are separated by two or three bonds. columbia.educolumbia.edu This is extremely useful for establishing long-range connectivity and piecing together the structure of a complex molecule. sdsu.edu
In the context of protein analysis, Potassium Cyanide-¹³C,¹⁵N can be used to create labeled inhibitors or probes that bind to a protein's active site. By performing 2D NMR experiments on the protein-ligand complex, researchers can study the binding event. For example, ¹H-¹⁵N HMBC experiments can identify protons in the protein's binding pocket that are close to the labeled nitrogen atom of the bound cyanide-derived ligand. nih.gov This provides valuable information about the ligand's binding orientation and its specific interactions with amino acid residues. The use of isotopic labeling is often essential for such studies on large biomolecules to overcome issues of low sensitivity and signal overlap. nih.govexlibrisgroup.comnih.gov
Solid-State NMR (SSNMR) Investigations
The strategic incorporation of ¹³C and ¹⁵N isotopes into the cyanide ligand significantly enhances the utility of solid-state NMR for characterizing metal-cyanide complexes. This labeling scheme overcomes the low natural abundance of these nuclei, enabling a suite of advanced SSNMR experiments.
Solid-state NMR spectroscopy of ¹³C and ¹⁵N labeled cyanide complexes is a sensitive technique for identifying and characterizing structural disorder and polymorphism. The chemical shift of both ¹³C and ¹⁵N is highly sensitive to the local geometric and electronic environment. For instance, in the study of paramagnetic metal cyanide coordination polymers, the presence of multiple resonances in the ¹⁵N Magic Angle Spinning (MAS) NMR spectrum can confirm the existence of head-to-tail cyanide orientational disorder within the structure. researchgate.net
Similarly, investigations into materials like silver cyanide have demonstrated the power of ¹³C and ¹⁵N SSNMR in elucidating disorder. A two-site model was necessary to accurately simulate the ¹³C MAS NMR line shape of isotopically enriched silver cyanide, revealing that a significant percentage of the silver sites are disordered. acs.org This level of detail regarding local disorder is often challenging to obtain solely from diffraction methods.
Polymorphism, the existence of multiple crystalline forms of a compound, can also be effectively studied. irispublishers.com The distinct local environments of the cyanide ligand in different polymorphs will give rise to unique ¹³C and ¹⁵N chemical shifts and principal components of the chemical shift tensor, allowing for the identification and characterization of different crystalline phases. acs.org
The ¹³C chemical shift of the cyanide ligand has been shown to be a sensitive probe of metallophilic interactions, including the well-known aurophilic (Au-Au) bonding. nih.gov Studies on various cyanoaurates have demonstrated that the isotropic ¹³C chemical shift is significantly influenced by the presence and nature of these weak, yet structurally important, interactions. nih.gov
For example, differences in Au-Tl metallophilic bonding have been shown to cause a difference in the isotropic ¹³C chemical shift of up to 15.7 ppm, while variations in Au-Au aurophilic bonding can lead to changes of up to 5.9 ppm. nih.gov This sensitivity allows researchers to probe the connectivity and spatial arrangement of metal centers in complex cyanide-containing materials. In the disordered polymeric material gold(I) monocyanide, the multiplicity of the ¹³C NMR signal was explained by the sensitivity of the ¹³C chemical shift to the aurophilic bonding of the directly bonded gold atom. nih.gov
| Interaction Type | Isotropic ¹³C Chemical Shift Difference (ppm) |
| Au-Tl Metallophilic Bonding | up to 15.7 |
| Au-Au Aurophilic Bonding | up to 5.9 |
This table illustrates the sensitivity of the ¹³C chemical shift to different types of metallophilic interactions in cyanide complexes.
The study of paramagnetic materials by SSNMR presents unique challenges due to the large paramagnetic shifts and rapid nuclear relaxation induced by the unpaired electrons. However, by acquiring ¹³C and ¹⁵N MAS NMR spectra, valuable local structural information can be obtained for paramagnetic transition-metal cyanide coordination polymers. researchgate.netnih.gov
In these systems, the chemical shifts of the cyanide ¹³C and ¹⁵N nuclei deviate significantly from the typical diamagnetic ranges and are primarily dominated by their proximity to the paramagnetic center. researchgate.netnih.gov A combination of the observed isotropic chemical shifts, their temperature dependence, and the transverse relaxation time constants (T₂) provides a powerful toolkit for structural elucidation. researchgate.netnih.gov This approach allows for the determination of local structural features even in cases where obtaining high-quality single crystals for diffraction studies is not feasible. researchgate.net
For instance, in a study of various paramagnetic metal cyanide coordination polymers, well-resolved ¹³C and ¹⁵N spectra of the cyanide ligands were obtained, and the analysis of the paramagnetic shifts provided insights into the local structure. researchgate.net
| Compound System | Observed ¹³C Isotropic Chemical Shift Range (ppm) | Key Structural Insights |
| Paramagnetic Metal Cyanide Coordination Polymers | Varies significantly from diamagnetic range | Dominated by proximity to paramagnetic center, provides local structural information. |
| Cyanide-ligated Ferric Peroxidases | -3501 to -3826 | Probes the "push effect" of the proximal histidine. nih.gov |
This table highlights the wide range of ¹³C chemical shifts observed in paramagnetic cyanide complexes and the structural information that can be derived from them.
While not a universally adopted standard, a well-characterized, isotopically labeled compound like Potassium cyanide-¹³C,¹⁵N can serve as an external or internal chemical shift reference in certain NMR experiments. In isotopic labeling schemes, particularly in biomolecular NMR, consistent and accurate chemical shift referencing is crucial for the comparison of data across different samples and laboratories. nih.gov
The use of ¹³C and ¹⁵N labeled compounds is central to modern NMR studies of proteins and other macromolecules. sigmaaldrich.comnih.gov The chemical shifts of ¹³C and ¹⁵N are the primary observables in many multidimensional NMR experiments used for structure determination and dynamics studies. protein-nmr.org.uk An ideal chemical shift reference should be chemically inert, soluble in the solvent system of interest (for solution-state NMR) or easily mixed with the solid sample (for SSNMR), and have a single, sharp resonance that does not overlap with signals from the sample. The well-defined chemical shifts of the ¹³C and ¹⁵N nuclei in Potassium cyanide-¹³C,¹⁵N could potentially be used to calibrate the chemical shift axes in SSNMR experiments, particularly in studies of other cyanide-containing materials.
Infrared (IR) Spectroscopy for Ligand Characterization in Metal Complexes
The use of ¹³C and ¹⁵N isotopically labeled cyanide allows for the unambiguous assignment of the ν(CN) stretching mode, especially in complex systems where other vibrational modes may overlap. The heavier isotopes will cause a predictable shift to lower frequency (a lower wavenumber) for the ν(¹³C≡¹⁵N) stretch compared to the unlabeled ν(¹²C≡¹⁴N) stretch. This isotopic shift aids in the detailed vibrational analysis of the metal-cyanide bond.
Studies have shown that the ν(CN) frequency generally increases when a cyanide ligand bridges two metal atoms compared to when it is terminally bound. nih.gov Furthermore, the ν(CN) stretching frequencies are sensitive to the electronic environment within the heme pocket of proteins like myoglobin. nih.gov For instance, the ν(CN) for ferrous myoglobin-cyanide complexes is found at a lower frequency compared to the ferric complexes, a phenomenon that can be rationalized by considering the back-donation of electron density from the metal to the antibonding orbitals of the cyanide ligand. nih.gov
| Metal Complex Type | Typical ν(CN) Stretching Frequency (cm⁻¹) |
| Free Cyanide (CN⁻) | ~2080 |
| Terminal Ferric Heme-CN | 2123 - 2125 |
| Terminal Ferrous Heme-CN | 2034 - 2078 |
| Bridging Cyanides | Generally higher than terminal |
This table provides representative C≡N stretching frequencies for the cyanide ligand in different chemical environments.
Isotopic Perturbations in IR Spectra for Structural Insights
The substitution of atoms with their heavier isotopes in a molecule leads to discernible shifts in its vibrational frequencies as observed in infrared (IR) spectroscopy. This phenomenon, known as an isotopic shift, provides a powerful tool for detailed structural analysis and the assignment of specific vibrational modes. In the case of potassium cyanide, the selective replacement of 12^C with 13^C and 14^N with 15^N to form Potassium cyanide-13^C,15^N (K13^C``15^N) introduces a significant perturbation to the vibrational frequency of the cyanide ion's stretching mode.
This perturbation can be understood by considering the simple model of a harmonic oscillator for the C≡N triple bond. The vibrational frequency (ν) is proportional to the square root of the force constant (k) of the bond divided by the reduced mass (μ) of the two atoms:
ν ∝ √(k/μ)
The force constant, which is a measure of the bond's stiffness, is not affected by isotopic substitution. However, the reduced mass of the system changes. For the C≡N bond, the reduced mass is calculated as:
μ = (m_C * m_N) / (m_C + m_N)
When 12^C and 14^N are replaced by 13^C and 15^N, the reduced mass of the cyanide ion increases. Consequently, this increase in mass leads to a predictable decrease in the C≡N stretching frequency. By measuring this frequency shift, researchers can confirm the identity of the vibrational band and gain insights into the local environment and coordination of the cyanide ligand.
Detailed research, often employing high-level ab initio computational methods, has precisely quantified the effect of such isotopic substitutions on the vibrational spectra of cyanide-containing compounds. While experimental data for solid-phase K13^C``15^N is specific to the experimental context, computational studies on closely related molecules like hydrogen cyanide (HCN) provide highly accurate predictions of the isotopic shifts. These theoretical models are instrumental in interpreting the complex spectra of larger systems where the cyanide moiety is incorporated.
The following table presents calculated vibrational frequencies for the C-N stretching mode in different isotopologues of the cyanide ion, demonstrating the expected shifts upon isotopic labeling.
| Isotopologue | Reduced Mass (amu) | Harmonic Vibrational Frequency (cm⁻¹) | Anharmonic Vibrational Frequency (cm⁻¹) |
12^C14^N⁻ | 6.4615 | ~2165 | ~2080-2094 |
| 13^C14^N⁻ | 6.7037 | Not available | ~2034 |
12^C15^N⁻ | 6.6667 | Not available | ~2047 |
| 13^C15^N⁻ | 6.9231 | ~2089 | ~2016 |
Note: The frequency values are based on experimental and computational studies of the cyanide ion and its hydrogenated form (HCN) as a proxy. The exact frequencies in solid Potassium Cyanide may vary due to lattice effects. The anharmonic frequencies represent a more accurate prediction of experimentally observed values.
The significant downward shift in frequency upon double labeling to K13^C``15^N serves as an unambiguous spectral signature. This isotopic editing technique is invaluable in complex systems where multiple vibrational bands may overlap. For instance, in studies of metalloproteins containing cyanide as a ligand, this method allows for the precise identification of the C≡N stretching mode associated with the metal's active site, enabling detailed investigation of the electronic structure and bonding within the coordination complex. ucsc.edu The predictable nature of these isotopic perturbations provides a robust method for validating spectral assignments and extracting detailed structural information at the molecular level.
Mechanistic Elucidation and Kinetic Isotope Effect Kie Studies Using Potassium Cyanide 13c,15n
Reaction Mechanism Tracing in Synthetic Organic Chemistry
The unambiguous tracing of atoms is a cornerstone of mechanistic chemistry. Potassium cyanide-¹³C,¹⁵N, with its distinct mass signature, allows for the definitive monitoring of the carbon and nitrogen atoms originating from the cyanide ion as they are incorporated into various organic molecules. This is typically achieved using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The nucleophilic addition of cyanide to aldehydes and ketones is a fundamental reaction in organic synthesis, leading to the formation of cyanohydrins. chemguide.co.ukchemguide.co.uklibretexts.orgsavemyexams.comlibretexts.org The mechanism involves the attack of the negatively charged cyanide carbon on the electrophilic carbonyl carbon. chemguide.co.uklibretexts.org
By employing Potassium cyanide-¹³C,¹⁵N, the pathway of the cyanide moiety can be unequivocally confirmed. Analysis of the resulting cyanohydrin product would reveal the incorporation of both the ¹³C and ¹⁵N isotopes, demonstrating that the C-N triple bond of the cyanide remains intact during the addition process. The ¹³C atom would be found bonded to the former carbonyl carbon, and the ¹⁵N atom would be part of the nitrile group in the final product. This isotopic labeling strategy provides conclusive evidence for the proposed mechanism, ruling out alternative pathways where the cyanide ion might fragment or rearrange.
The Strecker synthesis is a versatile method for the preparation of α-amino acids from aldehydes or ketones, ammonia (B1221849), and a cyanide source. wikipedia.orgcoconote.apporganic-chemistry.org The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid. masterorganicchemistry.com
The use of Potassium cyanide-¹³C,¹⁵N is instrumental in confirming the incorporation of the cyanide carbon and nitrogen into the backbone of the resulting amino acid. Mechanistic studies have shown that the cyanide ion attacks an imine or iminium ion intermediate. masterorganicchemistry.com Isotopic labeling with ¹³C and ¹⁵N would demonstrate that the carbon atom of the resulting nitrile group in the α-aminonitrile, and subsequently the carboxyl carbon of the amino acid, originates from the cyanide. osti.gov Similarly, the nitrogen atom of the nitrile is also derived from the labeled cyanide.
Research into the isotopic fractionation of the Strecker synthesis has revealed a significant enrichment of ¹⁵N in the final alanine (B10760859) product relative to the initial ammonia reactant. osti.gov Conversely, a depletion in ¹³C is observed at the carboxyl carbon (C-1) of the alanine. osti.gov These findings provide detailed insights into the transition states of the reaction steps. The following table illustrates the expected isotopic signatures in the Strecker synthesis of alanine using labeled precursors.
| Reactant/Product | Isotopic Label Position | Expected Isotopic Signature | Mechanistic Implication |
|---|---|---|---|
| Potassium cyanide-¹³C,¹⁵N | ¹³C, ¹⁵N | Enriched | Starting material |
| α-Aminopropionitrile (intermediate) | Nitrile Carbon (¹³C) and Nitrogen (¹⁵N) | Enriched | Confirms cyanide addition to the imine intermediate. |
| Alanine (final product) | Carboxyl Carbon (¹³C) | Depleted relative to starting cyanide | Indicates a kinetic isotope effect during nitrile hydrolysis. |
| Alanine (final product) | Amine Nitrogen | Enriched relative to ammonia | Suggests an equilibrium isotope effect in the formation of the imine intermediate. |
The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a complex reaction pathway observed in nucleophilic aromatic substitution reactions of certain heterocyclic compounds, such as pyridines and pyrimidines. wikipedia.org This mechanism is distinct from a direct SNAr pathway and involves a series of intermediates. wikipedia.org
Isotopic labeling is a critical tool for distinguishing between the ANRORC and direct substitution mechanisms. wikipedia.org In the context of an ANRORC reaction involving a cyanide nucleophile, using Potassium cyanide-¹³C,¹⁵N can provide definitive evidence for the ring-opening and ring-closure sequence. For example, in the reaction of a substituted pyrimidine (B1678525) with a labeled cyanide, if the reaction proceeds via an ANRORC mechanism, the labeled nitrogen atom from the cyanide can be incorporated into the heterocyclic ring of the product, displacing an original ring nitrogen atom. wikipedia.org In contrast, a direct substitution would result in the labeled nitrogen being present only in the exocyclic substituent.
The following table illustrates how ¹⁵N labeling can differentiate between the two mechanisms.
| Reaction Mechanism | Reactant | Expected Product | Fate of ¹⁵N Label |
|---|---|---|---|
| Direct Substitution (SNAr) | Substituted Pyrimidine + K¹³C¹⁵N | Pyrimidine with a -C¹⁵N substituent | The ¹⁵N label is exclusively in the exocyclic cyano group. |
| ANRORC | Substituted Pyrimidine + K¹³C¹⁵N | ¹⁵N-labeled Pyrimidine with a -CN substituent | The ¹⁵N label is incorporated into the pyrimidine ring structure. |
Recent advancements have utilized ¹⁵N-labeled reagents in ANRORC-type mechanisms for the synthesis of ¹⁵N-labeled azines, highlighting the practical application of this mechanistic understanding. nih.gov
The dual labeling of Potassium cyanide-¹³C,¹⁵N allows for the simultaneous tracking of both the carbon and nitrogen atoms. This is particularly advantageous in multi-step reaction sequences where the cyanide moiety may undergo transformations. By analyzing the isotopic composition of intermediates and final products, chemists can construct a detailed map of bond-forming and bond-breaking events involving the original cyanide. This comprehensive tracking provides a level of mechanistic detail that is difficult to achieve with singly labeled compounds.
Kinetic Isotope Effect (KIE) Analysis
Kinetic Isotope Effect (KIE) studies measure the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org This effect arises from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds. princeton.edulibretexts.org
The theoretical basis for the KIE lies in the concept of zero-point vibrational energy (ZPVE). A chemical bond containing a heavier isotope has a lower ZPVE than the same bond with a lighter isotope. Consequently, more energy is required to break a bond to a heavier isotope, leading to a higher activation energy and a slower reaction rate. libretexts.org
The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant for the reaction with the heavy isotope (kH). For heavy atoms like carbon and nitrogen, these effects are much smaller than those observed for hydrogen isotopes (deuterium and tritium) but are measurable with high-precision techniques like isotope ratio mass spectrometry. libretexts.org
Primary KIE: A primary KIE is observed when the isotopically substituted atom is directly involved in a bond that is being broken or formed in the rate-determining step of the reaction. For heavy atoms, a normal primary KIE (kL/kH > 1) is typically in the range of 1.02 to 1.10. libretexts.org The magnitude of the primary KIE can provide information about the transition state structure. A larger KIE suggests significant bond breaking in the transition state.
Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs and can be either normal (kL/kH > 1) or inverse (kL/kH < 1). Secondary KIEs often reflect changes in hybridization or steric environment at the labeled position between the ground state and the transition state.
In the context of reactions involving Potassium cyanide-¹³C,¹⁵N, measuring the ¹³C and ¹⁵N KIEs can provide valuable information. For instance, in a nucleophilic addition to a carbonyl, a primary ¹³C KIE would be expected if the C-C bond formation is part of the rate-determining step. The magnitude of this KIE would indicate the extent of bond formation in the transition state. A ¹⁵N KIE in this reaction would be a secondary effect and could provide insight into changes in the electronic environment around the nitrogen atom.
The following table summarizes the general interpretation of heavy atom KIEs.
| Type of KIE | Typical Value (kL/kH) | Interpretation |
|---|---|---|
| Normal Primary KIE | > 1 (typically 1.02 - 1.10 for ¹³C/¹⁵N) | Bond to the isotope is broken/weakened in the rate-determining step. |
| Inverse Primary KIE | < 1 | Bond to the isotope is strengthened in the rate-determining step. |
| Normal Secondary KIE | > 1 (usually smaller than primary) | Loosening of bending or stretching vibrations at the isotopic center in the transition state (e.g., sp³ to sp² rehybridization). |
| Inverse Secondary KIE | < 1 | Tightening of bending or stretching vibrations at the isotopic center in the transition state (e.g., sp² to sp³ rehybridization). |
| KIE ≈ 1 | ~ 1.00 | No significant change in bonding to the isotope in the rate-determining step, or the labeled step is not rate-determining. |
Application in Distinguishing Reaction Mechanisms (e.g., Sₙ1 vs. Sₙ2 Pathways)
The kinetic isotope effect (KIE) is a powerful tool for differentiating between nucleophilic substitution pathways, such as the unimolecular (Sₙ1) and bimolecular (Sₙ2) mechanisms. The use of potassium cyanide doubly labeled with ¹³C and ¹⁵N (K¹³C¹⁵N) allows for the precise measurement of changes in bonding at the cyanide moiety during the rate-determining step of a reaction.
In an Sₙ2 reaction, a single concerted step occurs where the nucleophile attacks the carbon center at the same time the leaving group departs. This means that the carbon-cyanide bond is being formed in the rate-determining step. Consequently, a significant primary ¹³C kinetic isotope effect is expected because the bonding environment of the labeled carbon is changing directly in this step. For example, the concerted addition of cyanide to methyl chloride results in a ¹³C KIE of 1.07.
Conversely, the Sₙ1 mechanism is a stepwise process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. The nucleophile then rapidly attacks this carbocation in a subsequent, faster step. Because the cyanide ion is not involved in the rate-limiting step, the KIE for both ¹³C and ¹⁵N is expected to be small, close to unity. Sₙ1 mechanisms generally give rise to small normal or even inverse ¹²C/¹³C KIEs, with values often ranging from 0.98 to 1.01.
By measuring the KIE using Potassium Cyanide-¹³C,¹⁵N, chemists can gain clear evidence for the operative mechanism. A large, normal KIE points towards an Sₙ2 pathway, while a KIE near 1.00 is indicative of an Sₙ1 pathway.
Table 1: Representative Kinetic Isotope Effects (KIEs) for Distinguishing Sₙ1 and Sₙ2 Mechanisms with Cyanide
| Reaction Pathway | Rate-Determining Step | Involvement of Cyanide in RDS | Expected ¹³C KIE (k¹²/k¹³) |
| Sₙ2 | Nucleophilic attack and leaving group departure | Yes (C-CN bond formation) | > 1.02 (e.g., 1.07) |
| Sₙ1 | Leaving group departure to form carbocation | No | ≈ 1.00 (e.g., 0.98 - 1.01) |
Characterization of Transition State Structures and Reaction Coordinate Motions
The precise magnitude of the kinetic isotope effect provides more than just a distinction between mechanisms; it offers detailed insight into the geometry and bonding of the transition state. The KIE is sensitive to changes in vibrational frequencies of the atoms when moving from the ground state (reactants) to the transition state.
A large primary ¹³C KIE in an Sₙ2 reaction, for example, not only confirms C-CN bond formation in the rate-determining step but also suggests a significant degree of bonding between the nucleophilic carbon and the substrate's carbon in the transition state. The ¹⁵N KIE provides complementary information. If the ¹⁵N KIE is negligible, it implies that the C≡N triple bond experiences very little change in its vibrational character during the reaction. However, a measurable ¹⁵N KIE would indicate a change in the bonding or hybridization at the nitrogen atom, suggesting a more complex electronic rearrangement in the transition state.
Researchers can compare experimentally determined KIEs with values calculated from computational models of various possible transition state structures. This comparison helps to validate or discard theoretical models, leading to a more accurate characterization of the transition state's geometry and the motions of the atoms along the reaction coordinate.
Analysis of Equilibrium Isotope Effects and Fractionation Factors in Chemical Equilibria
While KIEs probe the kinetics of a reaction, Equilibrium Isotope Effects (EIEs) provide information about the thermodynamics of isotope distribution in a reversible reaction that has reached equilibrium. The EIE is quantified by the fractionation factor (α), which is the ratio of the heavy-to-light isotope ratio in the product to that in the reactant.
Using Potassium Cyanide-¹³C,¹⁵N, it is possible to study equilibria where the cyanide ion is reversibly bound to a substrate. An EIE value greater than 1 for ¹³C indicates that the ¹³C isotope is preferentially concentrated in the product species at equilibrium. This implies that the bonds to the cyanide carbon are, on the whole, "stiffer" or stronger in the product than in the free cyanide ion. Similarly, the ¹⁵N EIE provides information about the bonding environment of the nitrogen atom.
This analysis is valuable for understanding the relative stability of different chemical species and the subtle thermodynamic preferences driven by isotopic substitution.
Table 2: Conceptual Analysis of Equilibrium Isotope Effects (EIEs)
| Equilibrium Reaction | Isotope | Fractionation Factor (α) | Thermodynamic Interpretation |
| Substrate + [¹³C¹⁵N]⁻ ⇌ [Substrate-¹³C¹⁵N] | ¹³C | α > 1 | ¹³C preferentially enriches in the bound product. |
| α < 1 | ¹³C preferentially enriches in the free cyanide reactant. | ||
| ¹⁵N | α > 1 | ¹⁵N preferentially enriches in the bound product. | |
| α < 1 | ¹⁵N preferentially enriches in the free cyanide reactant. |
Interrogation of Enzyme Catalysis Mechanisms (e.g., Ribonuclease and Adenosine (B11128) Deaminase)
The principles of KIE and EIE analysis with isotopically labeled compounds are fundamental tools in enzymology for elucidating catalytic mechanisms. While specific studies detailing the use of Potassium Cyanide-¹³C,¹⁵N with ribonuclease or adenosine deaminase are not extensively documented in the provided search results, the methodology remains highly applicable for probing enzymatic transition states.
If cyanide were to act as a substrate, inhibitor, or a transiently bound species in an enzyme-catalyzed reaction, the ¹³C and ¹⁵N KIEs could provide critical information. A significant KIE would imply that bond formation or cleavage involving the cyanide ion is part of the rate-limiting step of the enzymatic cycle. This can help distinguish between different proposed catalytic mechanisms. For instance, it could reveal whether the nucleophilic attack by an enzymatic residue or the transformation of the substrate is the slowest step.
The use of heavy-atom isotope effects is a well-established method for gaining high-resolution information about transition states in enzyme catalysis. By applying these techniques, researchers can map out the energetic landscape of a reaction and understand how enzymes achieve their remarkable catalytic efficiency.
Biochemical and Biological Research Applications As an Isotopic Tracer
Metabolic Pathway Investigations
The use of Potassium cyanide-13C,15N is particularly advantageous in elucidating the fate of cyanide in biological systems. This stable isotope-labeled compound allows researchers to follow the metabolic pathways of cyanide, from its incorporation into endogenous molecules to its detoxification and excretion.
While cyanide is highly toxic, it can be incorporated into various biological molecules. Isotopic labeling with ¹³C and ¹⁵N is a critical tool for tracking these incorporation pathways. One significant area of research is the investigation of protein cyanylation, a post-translational modification where a cyanide group attaches to cysteine residues. In a study investigating the endogenous production of cyanide from glycine (B1666218), mouse liver lysates were incubated with ¹³C,¹⁵N-labeled glycine. The subsequent detection of ¹³C¹⁵N-labeled cyanylated peptides confirmed that glycine is a source of endogenous cyanide that can be incorporated into proteins nih.gov. This methodology can be adapted using this compound to directly study the extent and specificity of protein cyanylation from an external cyanide source.
Furthermore, the carbon and nitrogen atoms from cyanide can potentially be assimilated into the central metabolism, particularly in microorganisms capable of cyanide degradation. For instance, some bacteria can convert cyanide into ammonia (B1221849) and formate (B1220265) nih.gov. By using K¹³C¹⁵N, researchers can trace the flow of ¹³C into the one-carbon pool and other central metabolites, and the flow of ¹⁵N into the amino acid pool.
Table 1: Potential Incorporation of ¹³C and ¹⁵N from Potassium cyanide-¹³C,¹⁵N into Endogenous Biomolecules
| Labeled Precursor | Metabolic Process | Resulting Labeled Biomolecule(s) | Analytical Technique |
|---|---|---|---|
| K¹³C¹⁵N | Protein Cyanylation | ¹³C¹⁵N-Cyanylated Peptides/Proteins | Mass Spectrometry |
| K¹³C¹⁵N | Cyanide Assimilation (microbial) | ¹⁵N-Amino Acids, ¹³C-Formate, ¹³C-CO₂ | GC-MS, LC-MS, NMR |
| K¹³C¹⁵N | Reaction with Cystine | ¹³C¹⁵N-2-iminothiazolidine-4-carboxylic acid | Mass Spectrometry |
The primary route of cyanide detoxification in mammals is its conversion to the less toxic thiocyanate (B1210189) (SCN⁻). This process is mainly catalyzed by the mitochondrial enzyme rhodanese and the cytosolic and mitochondrial enzyme mercaptopyruvate sulfurtransferase (MST). nih.govum.esresearchgate.net These enzymes facilitate the transfer of a sulfur atom to cyanide. The use of this compound as a tracer allows for the direct monitoring of this biotransformation. By administering K¹³C¹⁵N and subsequently analyzing biological fluids and tissues, the formation of ¹³C¹⁵N-labeled thiocyanate can be quantified, providing a precise measure of the rate and capacity of this detoxification pathway.
Minor pathways of cyanide metabolism also exist, including the reaction with cystine to form 2-amino-2-thiazoline-4-carboxylic acid (ATCA) and the reaction with α-ketoglutarate to form α-ketoglutarate cyanohydrin. cdc.govnih.gov Isotopic labeling with K¹³C¹⁵N would enable researchers to trace the cyanide moiety into these metabolites, helping to elucidate the relative importance and kinetics of these alternative detoxification routes under various physiological and pathological conditions.
In certain microorganisms, cyanide can be metabolized through different enzymatic pathways. For example, Pseudomonas fluorescens can convert cyanide to ammonia and formate via a pterin-dependent oxygenolytic cleavage. nih.gov A study on this pathway utilized K¹³C¹⁵N to confirm the products of this enzymatic reaction. nih.gov
Accurate quantification of cyanide metabolites is crucial for toxicological and forensic purposes. nih.gov Isotope dilution mass spectrometry is a gold standard for quantitative analysis, and this compound is an ideal internal standard for the quantification of cyanide in biological samples. For the analysis of its metabolites, ¹³C¹⁵N-labeled versions of these metabolites would be synthesized from K¹³C¹⁵N to serve as internal standards.
For instance, in the quantification of α-ketoglutarate cyanohydrin (α-KgCN), a detoxification product of cyanide, a deuterated analog has been used as an internal standard. nih.gov The synthesis of ¹³C¹⁵N-α-KgCN from K¹³C¹⁵N would provide an even more accurate internal standard for its quantification by LC-MS/MS, as its chemical behavior would be nearly identical to the unlabeled analyte. Similarly, ¹³C¹⁵N-thiocyanate can be used for the precise measurement of this major detoxification product.
Table 2: Application of K¹³C¹⁵N in the Quantitative Analysis of Cyanide Metabolites
| Analyte | Labeled Standard | Analytical Method | Application |
|---|---|---|---|
| Cyanide (CN⁻) | K¹³C¹⁵N | Isotope Dilution GC-MS or LC-MS/MS | Toxicological and forensic analysis |
| Thiocyanate (SCN⁻) | ¹³C¹⁵N-Thiocyanate | Isotope Dilution LC-MS/MS | Monitoring cyanide detoxification |
| α-Ketoglutarate Cyanohydrin (α-KgCN) | ¹³C¹⁵N-α-Ketoglutarate Cyanohydrin | Isotope Dilution LC-MS/MS | Biomarker of cyanide exposure |
| 2-amino-2-thiazoline-4-carboxylic acid (ATCA) | ¹³C¹⁵N-ATCA | Isotope Dilution LC-MS/MS | Biomarker of cyanide exposure |
Applications in Protein and Nucleic Acid Research
This compound is a valuable precursor for the synthesis of isotopically labeled building blocks for nucleic acid research. The introduction of stable isotopes at specific positions in RNA and DNA enables detailed structural and dynamic studies by NMR spectroscopy, which are often hindered by spectral overlap in large, unlabeled biomolecules.
The chemo-enzymatic synthesis of selectively labeled ribonucleotides is a powerful technique for NMR studies of RNA structure and dynamics. This approach combines chemical synthesis of isotopically labeled precursors with enzymatic methods to produce nucleotides that can then be incorporated into RNA by in vitro transcription. Potassium cyanide-¹³C has been utilized as a source of the ¹³C label for the synthesis of pyrimidine (B1678525) nucleobases. Specifically, K¹³CN can be used to introduce a ¹³C label at the C6 position of uracil. While the direct use of dual-labeled K¹³C¹⁵N in this specific context is not extensively documented, the established synthetic routes demonstrate its potential. The ¹⁵N from K¹³C¹⁵N could potentially be incorporated into the pyrimidine ring through multi-step chemical transformations, although this is less direct than the carbon incorporation.
The incorporation of these selectively labeled nucleotides into RNA molecules significantly simplifies complex NMR spectra, allowing for the study of larger and more complex RNA structures, such as riboswitches. This selective labeling approach helps to overcome the size limitations of traditional NMR by reducing resonance overlap and line broadening.
Similar to RNA, the synthesis of atom-specifically ¹³C-labeled DNA building blocks is crucial for detailed NMR studies of DNA structure and dynamics. Potassium cyanide-¹³C serves as a cost-effective source of the ¹³C isotope for these syntheses. For example, it can be used in the Kolbe nitrile synthesis to introduce the ¹³C label, which is then carried through a series of reactions to produce 6-¹³C-modified pyrimidine DNA phosphoramidites. These labeled phosphoramidites can then be incorporated into DNA oligonucleotides of various sizes using standard solid-phase synthesis.
The site-specific incorporation of ¹³C labels greatly facilitates resonance assignment in NMR spectra, which is particularly useful for studying DNA structures with high resonance degeneracy, such as G-quadruplexes and DNA/RNA hybrids. Furthermore, these labeled DNA constructs are instrumental in studying the dynamics of DNA, including conformational exchange processes that are critical for its biological function.
Site-Directed Stable Isotope Incorporation into Genetically Encoded Amino Acids for Protein Structure-Function Studies
While uniform labeling (where all instances of an amino acid are labeled) is common, site-specific labeling provides more focused insights. semanticscholar.org General synthetic schemes for amino acids can utilize cyanide as a key reagent. For instance, α-keto acids can be converted into enantiomerically pure amino acids through a process involving copper (I) cyanide, hydrolysis, and enzymatic reductive amination. nih.gov By employing Potassium cyanide-¹³C,¹⁵N in such synthetic pathways, it is possible to produce amino acids with the ¹³C and ¹⁵N isotopes incorporated into their structure.
These custom-synthesized, doubly labeled amino acids can then be incorporated into a protein at a predetermined position using techniques like cell-free synthesis systems or amber suppression methods during protein expression. nih.gov Once the labeled amino acid is part of the protein, multidimensional NMR experiments can be performed. utoronto.ca The unique signals from the ¹³C and ¹⁵N nuclei at the specific site provide detailed information on:
Local protein folding and conformation.
Dynamics and flexibility of a specific region.
Interactions with other molecules, such as substrates, inhibitors, or other proteins.
This approach is particularly powerful for studying large protein complexes where uniform labeling would result in overly complex and unresolvable NMR spectra. utoronto.ca By labeling only the amino acid(s) at a functionally significant site, such as an active site or a protein-protein interface, clear and unambiguous structural and dynamic data can be obtained. nih.gov
Investigation of Ligand Binding and Inhibition Mechanisms of Metalloproteins (e.g., Cytochrome c Oxidase, [NiFe]-Hydrogenase)
Potassium cyanide-¹³C,¹⁵N is a powerful probe for investigating the active sites of metalloproteins, particularly those that are inhibited by cyanide. The distinct masses of the ¹³C and ¹⁵N isotopes cause predictable shifts in vibrational frequencies (measured by IR spectroscopy) and nuclear magnetic resonance frequencies (measured by NMR spectroscopy) compared to the unlabeled compound. These shifts provide a definitive signature for the bound cyanide ligand, allowing researchers to study its binding mode, electronic environment, and interactions with the metal center and surrounding amino acid residues. nih.govtno.nl
[NiFe]-Hydrogenase: [NiFe]-hydrogenases are enzymes that catalyze the reversible oxidation of hydrogen. nih.gov Their active site contains a nickel-iron center with intrinsic carbon monoxide (CO) and cyanide (CN⁻) ligands. tno.nl The introduction of isotopically labeled cyanide allows for the unambiguous assignment of vibrational bands in FTIR spectra. tno.nl When ¹³C¹⁵N⁻ binds to the enzyme or is used in its biosynthesis, the C≡N stretching frequency shifts to a lower value compared to the unlabeled ¹²C¹⁴N⁻. This isotopic shift confirms the presence of the cyanide ligand at the active site and can be used to probe the electronic structure of the NiFe center in different redox states. nih.gov
| Isotopologue | Typical C≡N Stretch Frequency (cm⁻¹) | Observed Isotopic Downshift (cm⁻¹) |
|---|---|---|
| ¹²C¹⁴N⁻ | ~2080 | - |
| ¹³C¹⁴N⁻ | ~2035 | ~45 |
| ¹²C¹⁵N⁻ | ~2050 | ~30 |
| ¹³C¹⁵N⁻ | ~2005 | ~75 |
Cytochrome c Oxidase: Cytochrome c oxidase (Complex IV) is the terminal enzyme of the mitochondrial electron transport chain and is a primary target of cyanide inhibition. researchgate.net Cyanide binds to the heme a₃-CuB binuclear center, blocking oxygen reduction. nih.govsmith.edu Using ¹³C- and ¹⁵N-labeled cyanide in NMR studies of heme proteins provides a sensitive probe of the active site. nih.gov The paramagnetic shifts of the ¹³C and ¹⁵N NMR signals are highly sensitive to the electronic environment. For instance, the ¹³C shift can reveal the donor effect of the proximal ligand (e.g., histidine), while the ratio of the ¹⁵N to ¹³C shifts can be used to estimate hydrogen-bonding interactions on the distal side of the heme pocket. acs.org This allows for a detailed mapping of the interactions between the bound cyanide and the protein active site. nih.gov
Research on Cyanide's Biological Activity and Molecular Targets
Understanding Cyanide Derivatives' Biological Activity via Isotopic Tracing
Stable isotope labeling is a fundamental technique for tracing the metabolic fate of compounds in biological and environmental systems. nih.gov By using Potassium cyanide-¹³C,¹⁵N, researchers can track the path of the cyanide carbon and nitrogen atoms as they are processed by cells or organisms. This allows for the differentiation of the exogenous cyanide from the vast endogenous pools of carbon and nitrogen, enabling the identification of metabolic products and pathways. nih.gov
For example, studies on the metabolism of NAD⁺ have used ¹⁵N labeling to investigate the addition of cyanide to the nicotinamide (B372718) ring. nih.gov Such isotopic tracing can determine whether the cyanide ion is incorporated into larger biomolecules, excreted, or detoxified through specific enzymatic reactions, such as the conversion to thiocyanate by rhodanese. The distinct mass signature of molecules containing ¹³C and ¹⁵N allows for their detection and quantification using mass spectrometry. This provides a clear picture of the distribution and transformation of the cyanide moiety, offering crucial insights into its biological activity and the mechanisms organisms use to metabolize it.
Molecular-Level Insights into Cellular and Enzymatic Interactions (e.g., Cytochrome c Oxidase Inhibition)
The use of Potassium cyanide-¹³C,¹⁵N provides high-resolution, molecular-level details about its interaction with enzymatic targets. The inhibition of cytochrome c oxidase is a classic example where isotopic labeling has yielded profound insights. nih.gov
When cyanide binds to the enzyme, it does so at the binuclear heme a₃-CuB site, which is normally where oxygen binds. nih.gov Studies have shown that cyanide binds more rapidly and tightly to partially reduced forms of the enzyme that are populated during turnover, rather than the fully oxidized "resting" state. smith.edu Isotope-edited spectroscopic techniques, leveraging the unique signals from ¹³C and ¹⁵N, can precisely characterize the nature of the cyanide-metal bond.
NMR studies on cyanide-inhibited heme proteins have demonstrated how chemical shifts of the labeled atoms can reveal subtle but critical features of the enzyme's active site. nih.gov
| Heme Protein Example | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Key Insight from Isotopic Data |
|---|---|---|---|
| Myoglobin (pH 7) | -370 | -720 | Provides baseline for a standard heme environment with distal histidine. nih.gov |
| Horseradish Peroxidase | -260 | -650 | Shift reflects a weaker proximal ligand donor effect compared to myoglobin. acs.org |
| Lactoperoxidase | -240 | -640 | Similar electronic environment to Horseradish Peroxidase. acs.org |
These spectroscopic data provide direct evidence of the binding geometry and the electronic perturbations caused by the inhibitor. For cytochrome c oxidase, such studies help confirm that cyanide can act as a bridging ligand between the iron of heme a₃ and the copper of CuB. nih.govnih.gov This detailed molecular picture of the inhibited state is crucial for understanding the enzyme's catalytic mechanism and the precise way in which cyanide disrupts cellular respiration.
Analytical Method Development and Forensic Applications Using Potassium Cyanide 13c,15n
Development of Quantitative Analytical Methodologies Utilizing Isotopically Labeled Internal Standards
The use of an isotopically labeled internal standard, such as Potassium cyanide-13C,15N, is a cornerstone of modern quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for its ability to correct for variations in sample preparation, injection volume, and instrument response. nih.gov Because the labeled standard is chemically identical to the analyte, it behaves similarly during extraction, derivatization, and chromatographic separation, and critically, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's source. nih.govmedipharmsai.com This co-eluting property allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant despite variations in the analytical process. nih.gov
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like hydrogen cyanide (HCN) in complex samples such as post-mortem blood and gastric contents. core.ac.uknih.gov In this method, the biological sample is treated with an acid to convert cyanide salts into volatile HCN. nih.gov A known amount of this compound is added to the sample at the beginning of the procedure. nist.gov This releases labeled hydrogen cyanide (H¹³C¹⁵N) alongside the native HCN. After an incubation period to allow the HCN to partition into the vial's headspace, a sample of the gas is injected into the GC-MS system. nih.govresearchgate.net
The mass spectrometer monitors the characteristic ions for both the analyte (e.g., m/z 27 for H¹²C¹⁴N⁺) and the internal standard (m/z 29 for H¹³C¹⁵N⁺). nih.govnist.gov Quantification is then based on the ratio of the peak areas of the analyte to the internal standard. This methodology effectively minimizes errors arising from the sample matrix and variations in injection volume. core.ac.uknih.gov Research has demonstrated the successful validation of this method for forensic purposes, showcasing its applicability to various biological matrices, including those that are highly variable like gastric contents. core.ac.ukresearchgate.net
| Parameter | Reported Value/Range | Biological Matrix | Reference |
|---|---|---|---|
| Linear Dynamic Range | 0.07–50 µg/mL | Blood, Gastric Contents, Aqueous Solutions | core.ac.uknih.gov |
| Method Detection Limit (MDL) | 0.02 µg/mL | Blood, Gastric Contents | core.ac.uknih.gov |
| Precision (Reproducibility) | 2.0% (at 0.6 µg/g) | Whole Blood | nist.gov |
| Precision (Reproducibility) | 2.4% (at 1.5 µg/g) | Whole Blood | nist.gov |
| Accuracy (Mean Deviation) | <4% from known value | Whole Blood | nih.gov |
Thiocyanate (B1210189) (SCN⁻) is the primary, more stable metabolite of cyanide and can serve as a biomarker for chronic or low-level cyanide exposure. publisso.demanupatra.in Quantitative analysis of thiocyanate in biological fluids like plasma, urine, and saliva is often performed using GC-MS following a derivatization step to make the non-volatile anion amenable to gas chromatography. publisso.denih.gov
In these methods, an isotopically labeled internal standard, such as ¹³C,¹⁵N‑labelled potassium thiocyanate, is added to the sample. publisso.de The thiocyanate is then isolated from the matrix, often using a liquid-liquid extraction with a phase-transfer catalyst, and simultaneously derivatized with an agent like pentafluorobenzyl bromide (PFBBr). publisso.denih.gov The resulting PFB-thiocyanate derivative is then analyzed by GC-MS. The use of a stable isotope-labeled internal standard is crucial for achieving the necessary accuracy and precision, especially given the wide range of endogenous thiocyanate concentrations in the population. publisso.denih.gov
| Parameter | Description | Reference |
|---|---|---|
| Internal Standard | ¹³C,¹⁵N‑labelled potassium thiocyanate | publisso.de |
| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) | publisso.denih.gov |
| Extraction | Liquid-liquid extraction with a phase-transfer catalyst | publisso.de |
| Detection Mode | GC-MS, often with Negative Chemical Ionization (NCI) | publisso.de |
| Linearity Range (SCN) | 5 to 200 µmol/L (0.29-11.6 µg/mL) | nih.gov |
Strategies for Mitigating Matrix Effects and Reducing Sampling Errors in Bioanalytical Assays
Matrix effects are a significant source of error in bioanalytical mass spectrometry, defined as the alteration of ionization efficiency by co-eluting compounds from the biological sample. medipharmsai.comeijppr.com This can lead to either ion suppression or enhancement, causing inaccurate quantification. researchgate.net In the context of cyanide analysis, the complexity of matrices like blood, urine, and stomach contents makes matrix effects a primary concern. gtfch.org
The most effective strategy for mitigating matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. nih.govmedipharmsai.com As the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by matrix interferences in the same way. core.ac.uknih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively canceled out, leading to robust and reliable results. nih.govresearchgate.net
Other strategies employed to reduce matrix effects and sampling errors include:
Optimized Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can remove a significant portion of interfering matrix components before analysis. eijppr.comnih.gov
Chromatographic Separation: Improving the chromatographic resolution to separate the analyte from co-eluting matrix components can significantly reduce interference. medipharmsai.com
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby lessening their impact on the analyte's ionization. eijppr.com
Automated Headspace Analysis: Automation of the headspace sampling and injection process minimizes human error and improves the reproducibility of cyanide analysis. nih.govnist.gov
Elucidation of Analytical Interference Mechanisms in Cyanide Detection
Analytical interference can compromise the accuracy of cyanide detection, leading to either false positive or false negative results. gtfch.org Understanding the mechanisms of these interferences is crucial for developing reliable forensic methods.
One potential source of interference is the in-vitro conversion of other compounds to cyanide. For instance, thiocyanate, a cyanide metabolite, can cause a positive interference. Studies have shown that in blood samples spiked with thiocyanate, the measured cyanide concentration can be artificially increased. core.ac.uk This highlights the importance of method validation to assess the impact of potential interferents.
Other substances that can interfere with cyanide analysis include:
Nitrates and Nitrites: These compounds can cause positive interferences during certain analytical procedures, such as distillation, by reacting with other organic compounds present in the sample. alsglobal.com The addition of reagents like sulfamic acid can be used to remove this interference prior to the main analysis. alsglobal.com
Sulfides: Sulfide ions can interfere with many colorimetric and electrochemical methods for cyanide detection.
Aldehydes: In some older methods involving distillation, aldehydes could transform cyanide into a nitrite, leading to a positive bias. alsglobal.com
The use of highly specific detection methods like GC-MS, combined with an isotopically labeled internal standard, helps to elucidate and mitigate these interferences. By monitoring specific mass-to-charge ratios for both the analyte and the standard, the method can distinguish the target compound from other co-eluting substances, thereby ensuring the specificity and reliability of the results. core.ac.ukmdpi.com
Environmental Research and Biotransformation Studies
Investigation of Cyanide Fate and Transport in Environmental Compartments
Stable isotope tracers like Potassium cyanide-¹³C,¹⁵N are instrumental in understanding the complex behavior of cyanide in the environment. By labeling both the carbon and nitrogen atoms, scientists can follow the cyanide molecule through various physical, chemical, and biological processes, providing a more complete picture of its environmental journey.
While specific studies detailing the hydrolysis and oxidation of Potassium cyanide-¹³C,¹⁵N in aquatic environments are not extensively documented in publicly available literature, the principles of stable isotope tracing provide a clear framework for how such investigations would be conducted.
Hydrolysis of cyanide produces formate (B1220265) and ammonia (B1221849). By using ¹³C and ¹⁵N labeled cyanide, researchers could trace the incorporation of these isotopes into the resulting products. This would allow for precise quantification of hydrolysis rates under various aquatic conditions, such as different pH levels, temperatures, and the presence of catalysts.
Oxidation of cyanide can lead to the formation of cyanate (OCN⁻), and subsequently to carbon dioxide and ammonia. The use of ¹³C-labeled cyanide has been applied to identify the formation of cyanyl radicals during enzymatic oxidation processes. Following the ¹³C and ¹⁵N labels would enable scientists to track the transformation of cyanide through these oxidative pathways, differentiating it from other sources of carbon and nitrogen in the water. This is crucial for determining the efficacy of oxidative remediation treatments for cyanide-contaminated waters.
Microbial activity is a key factor in the natural attenuation of cyanide in soil and water. Microorganisms can degrade cyanide through several enzymatic pathways, including hydrolytic, oxidative, and reductive routes. mdpi.com These pathways convert cyanide into less toxic substances. For instance, some bacteria and fungi can use cyanide as a source of nitrogen for their growth. nih.gov
The primary biotransformation pathways include:
Hydrolytic Pathway: Enzymes like cyanidase and cyanide hydratase convert cyanide to formic acid and ammonia, or to formamide which is then further hydrolyzed. nih.govd-nb.info
Oxidative Pathway: Cyanide can be oxidized to cyanate by cyanide monooxygenase, which is then further broken down to carbon dioxide and ammonia. researchgate.net
Reductive Pathway: Under certain conditions, cyanide can be reduced to methane and ammonia. mdpi.com
Substitution/Transfer Pathway: Cyanide can be incorporated into organic molecules, such as the formation of β-cyanoalanine. researchgate.net
While these pathways are known, the use of Potassium cyanide-¹³C,¹⁵N provides a definitive method for tracing the exact metabolic fate of the cyanide carbon and nitrogen within microbial communities. By introducing the labeled compound into soil or water microcosms, researchers can track the appearance of ¹³C and ¹⁵N in microbial biomass, metabolic intermediates, and final degradation products like ¹³CO₂ and ¹⁵NH₃. This allows for the quantitative assessment of different degradation pathways and the identification of the key microorganisms involved. Although the principle is well-established, specific studies applying dual-labeled potassium cyanide to elucidate these complex biotransformation networks in soil and water are not widely reported in the reviewed literature.
Monitoring and Assessment of Cyanide Residues and Metabolites in Environmental Samples
A significant application of Potassium cyanide-¹³C,¹⁵N is in the precise quantification of total cyanide in environmental matrices, particularly in soil. Isotope dilution gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique that utilizes isotopically labeled internal standards to achieve high accuracy and precision.
In a demonstrated method, soil samples are spiked with a known amount of K¹³C¹⁵N solution, which serves as the internal standard. nih.govresearchgate.net The cyanide in the sample, along with the labeled standard, is then extracted and derivatized to a more volatile compound suitable for GC/MS analysis. The mass spectrometer can distinguish between the derivative formed from the naturally abundant cyanide (¹²C¹⁴N) and the labeled internal standard (¹³C¹⁵N). By measuring the ratio of the two isotopic forms, the concentration of cyanide in the original sample can be accurately calculated, correcting for any losses during sample preparation and analysis. nih.govresearchgate.net This method provides a robust and reliable way to monitor cyanide contamination in soil, with detection limits reaching the sub-parts-per-billion level. researchgate.net
| Parameter | Analytical Technique | Labeled Compound Used | Matrix | Key Finding |
| Total Cyanide Quantification | Isotope Dilution GC/MS | K¹³C¹⁵N | Soil | High accuracy and precision in determining total cyanide concentrations, with very low detection limits. nih.govresearchgate.net |
| Metabolite Tracing | LC-MS/MS | ¹³C¹⁵N-cyanide | Blood (illustrative for environmental matrices) | Use as an internal standard allows for accurate quantification of cyanide and its metabolites. researchgate.net |
Research on Adsorption and Volatilization Characteristics of Cyanide Compounds in Various Environmental Matrices
The mobility and fate of cyanide in the environment are significantly influenced by its adsorption to soil and sediment particles and its potential to volatilize as hydrogen cyanide (HCN).
Adsorption: The adsorption of cyanide onto mineral surfaces and organic matter can retard its movement in groundwater and surface water. researchgate.net Studies have shown that the adsorption behavior is highly dependent on factors such as pH, the type of adsorbent material, and the initial cyanide concentration. researchgate.net While numerous studies have investigated cyanide adsorption using various materials like bentonite and biochar, the use of Potassium cyanide-¹³C,¹⁵N as a tracer in such studies is not well-documented in the available literature. researchgate.netwjarr.com However, employing this labeled compound would allow for precise differentiation between the adsorbed cyanide and other nitrogenous or carbonaceous compounds on the adsorbent surface, enabling more accurate determination of adsorption isotherms and kinetics.
Volatilization: Cyanide in aqueous solutions exists in equilibrium between the cyanide ion (CN⁻) and hydrogen cyanide (HCN). The position of this equilibrium is highly pH-dependent, with the formation of volatile HCN favored under acidic to neutral conditions. Volatilization is a significant pathway for the loss of cyanide from surface waters and moist soils to the atmosphere. Investigating this process using Potassium cyanide-¹³C,¹⁵N would enable researchers to trace the flux of cyanide from the soil or water phase to the gas phase. By measuring the isotopic composition of the volatilized HCN, it would be possible to quantify the rate of volatilization and distinguish it from other sources of atmospheric carbon and nitrogen. Specific studies applying this methodology to cyanide volatilization were not identified in the reviewed research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
